4-Fluoro-2-nitro-1,1'-biphenyl

概要

説明

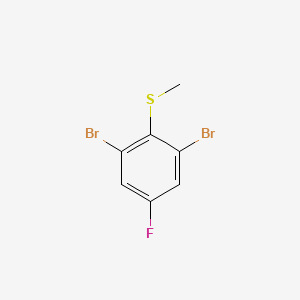

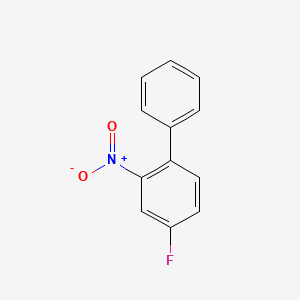

4-Fluoro-2-nitro-1,1’-biphenyl, also known as 4-fluoro-2-nitro-1-phenylbenzene, is a chemical compound with the molecular formula C12H8FNO2 . It is a fluorinated biphenyl compound .

Synthesis Analysis

The synthesis of 4-Fluoro-2-nitro-1,1’-biphenyl involves various chemical reactions. For instance, the reaction mixture is diluted with CH2Cl2, filtered through a layer of Al2O3, and then concentrated under vacuum .Molecular Structure Analysis

The molecular structure of 4-Fluoro-2-nitro-1,1’-biphenyl can be viewed using Java or Javascript . It has a molecular weight of 217.201 .Chemical Reactions Analysis

4-Fluoro-2-nitro-1,1’-biphenyl undergoes various chemical reactions. For example, it can be produced via Suzuki–Miyaura cross-coupling between 2-iodo 4-nitro fluorobenzene and boronic acid in the presence of a palladium catalyst .Physical And Chemical Properties Analysis

4-Fluoro-2-nitro-1,1’-biphenyl is insoluble in water . More detailed physical and chemical properties were not found in the search results.科学的研究の応用

Fluorescence and Quantum-Chemical Calculations

4-Fluoro-2-nitro-1,1'-biphenyl derivatives have been synthesized and studied for their fluorescent sensor capabilities in proton-rich environments. These compounds exhibit changes in their photophysical properties depending on the protonation of the environment. This was investigated using UV absorption, steady-state and time-resolved fluorescence spectroscopy, as well as semi-empirical and DFT calculations. Such compounds show potential for use in proton sensing and related applications (Sadowska et al., 2010).

Synthesis and Chemical Reactions

4-Fluoro-2-nitro-1,1'-biphenyl analogues have been synthesized and reacted with various amines and aromatic compounds. The study of their proton magnetic resonance spectra has provided insights into the structural properties of these compounds, which is useful in various chemical syntheses and analysis (Wilshire, 1967).

Photochemical Applications

These compounds have potential as biochemical photoprobes. The photosubstitutions of 4-Fluoro-2-nitro-1,1'-biphenyl ethers with different amines suggest their usefulness in biochemical studies, offering a novel approach for investigating biochemical processes and structures (Pleixats et al., 1989).

Impact on Rotational Energy Barrier

Studies on 4-Fluoro-2-nitro-1,1'-biphenyl derivatives have revealed the impact of substituents on the rotational energy barrier of these compounds. This is significant in understanding the dynamic properties of such molecules and has implications in materials science and molecular engineering (Wolf et al., 1995).

Applications in Molecular Electronics

4-Fluoro-2-nitro-1,1'-biphenyl derivatives have been studied for their potential in molecular electronics. The attachment of these compounds on diamond substrates has been explored for creating chemical patterns, suggesting their use in advanced sensing technologies and molecular electronic applications (Lud et al., 2006).

Safety and Hazards

Handling 4-Fluoro-2-nitro-1,1’-biphenyl requires caution. It is advised to avoid dust formation, breathing mist, gas, or vapors, and contact with skin and eyes. Use of personal protective equipment, including chemical impermeable gloves, is recommended. Ensure adequate ventilation and remove all sources of ignition .

特性

IUPAC Name |

4-fluoro-2-nitro-1-phenylbenzene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H8FNO2/c13-10-6-7-11(12(8-10)14(15)16)9-4-2-1-3-5-9/h1-8H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JKWHEAGMVRSASJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=C(C=C(C=C2)F)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H8FNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50464037 | |

| Record name | 4-Fluoro-2-nitro-1,1'-biphenyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50464037 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

217.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Fluoro-2-nitro-1,1'-biphenyl | |

CAS RN |

390-06-7 | |

| Record name | 4-Fluoro-2-nitro-1,1'-biphenyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50464037 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-Methylbicyclo[3.3.1]non-2-en-7-one](/img/structure/B3052084.png)

![ethyl N-(4-amino-1-benzhydryltriazolo[4,5-c]pyridin-6-yl)carbamate](/img/structure/B3052088.png)